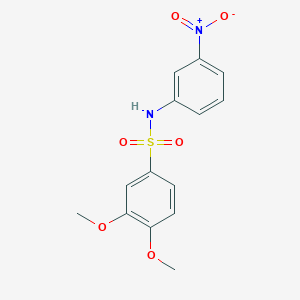
N-butyl-4-(2-chloro-4-fluorobenzyl)-1-piperazinecarboxamide
Overview
Description
N-butyl-4-(2-chloro-4-fluorobenzyl)-1-piperazinecarboxamide, also known as BCFP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCFP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-butyl-4-(2-chloro-4-fluorobenzyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act on various molecular targets such as ion channels, receptors, and enzymes. This compound has been found to modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. This compound has also been found to bind to and modulate the activity of various neurotransmitter receptors such as serotonin and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects such as anti-tumor activity, neuroprotective activity, and antidepressant and anxiolytic activity. This compound has also been found to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, emotion, and cognition.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-butyl-4-(2-chloro-4-fluorobenzyl)-1-piperazinecarboxamide in lab experiments is its potential therapeutic applications in various fields such as cancer research, neuroscience, and psychiatry. This compound has also been found to exhibit low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of N-butyl-4-(2-chloro-4-fluorobenzyl)-1-piperazinecarboxamide. One direction is to further investigate its mechanism of action and molecular targets in order to optimize its therapeutic potential. Another direction is to conduct preclinical and clinical trials to determine its safety and efficacy in humans. Additionally, this compound can be further modified and optimized for drug development by synthesizing analogs with improved potency and selectivity.
Scientific Research Applications
N-butyl-4-(2-chloro-4-fluorobenzyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and psychiatry. In cancer research, this compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In neuroscience, this compound has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, this compound has been studied for its potential use as an antidepressant and anxiolytic agent.
Properties
IUPAC Name |
N-butyl-4-[(2-chloro-4-fluorophenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClFN3O/c1-2-3-6-19-16(22)21-9-7-20(8-10-21)12-13-4-5-14(18)11-15(13)17/h4-5,11H,2-3,6-10,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWIDEBYPYEHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(4-methoxyphenyl)-7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4769356.png)
![4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)benzamide](/img/structure/B4769363.png)
![4-methoxy-N-phenyl-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4769371.png)
![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4769375.png)
![2-[(5-{[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4769383.png)

![(4-fluorophenyl){4-[2-(4-methylphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B4769392.png)
![4,6-dimethyl-2-pyridin-2-ylthieno[2,3-b]pyridin-3-amine](/img/structure/B4769397.png)
![4-{[(6-methylpyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B4769404.png)
![methyl 2-[({2-[(2-chloro-6-fluorophenyl)acetyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4769412.png)
![N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4769434.png)

![3-chloro-N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4769465.png)
